4-Di-p-tolylamino-benzaldehyde

Descripción general

Descripción

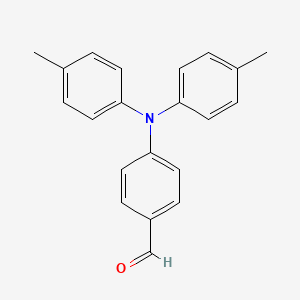

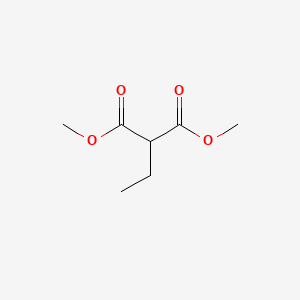

4-Di-p-tolylamino-benzaldehyde is a solid chemical substance with a molecular formula of C21H19NO and a molecular weight of 301.39 . and is light yellow to yellow-green in color .

Synthesis Analysis

While specific synthesis methods for 4-Di-p-tolylamino-benzaldehyde were not found in the search results, it is mentioned that it can be used to synthesize organic chemicals . It can also act as a catalyst for chemical reactions and as an intermediate for pharmaceutical and agrochemical products .Molecular Structure Analysis

The molecular structure of 4-Di-p-tolylamino-benzaldehyde consists of 21 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact mass is 301.146667 .Physical And Chemical Properties Analysis

4-Di-p-tolylamino-benzaldehyde has a melting point of 109 °C and a boiling point of 470.5 ± 45.0 °C . Its density is 1.138 ± 0.06 g/cm3 . It is soluble in hot acetonitrile .Aplicaciones Científicas De Investigación

1. Molecular Engineering for AIE-active Fluorophore with Near-infrared (NIR) Emission and Temperature-sensitive Property

- Summary of Application : This research focuses on the synthesis of D-π-A-D light-emitting molecules based on electron-withdrawing malonitrile group and different electron-donating arylamine groups. These compounds showed satisfactory solvatochromism, aggregation-induced emission, red and near-infrared fluorescence, high photoluminescence quantum efficiency and temperature response properties .

- Methods of Application : The synthesis involved 4-Di-p-tolylamino-benzaldehyde (301 mg, 1.0 mmol), DP (211 mg, 1.0 mmol) and piperidine (0.1 mL) dispersed in ethanol (20 mL), and stirred and refluxed for 12 h .

- Results or Outcomes : The synthesized molecules showed promising application prospects in the fields of photoelectric devices, sensitive detection, photodynamic therapy, and biomedical imaging .

2. Design and Synthesis of Fluorescent Probes for Amyloid Binding

- Summary of Application : This research involves the design and synthesis of fluorescent probes based on the underexplored bimane scaffold. These probes show tunable absorption and emission in the visible region with large Stokes shifts .

- Results or Outcomes : These probes were applied as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD). One probe showed selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

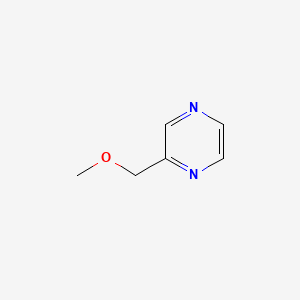

3. Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring

- Summary of Application : This research involves tuning the photophysical properties of aggregation-induced emission (AIE)-featured phenylmethylene pyridineacetonitrile derivatives by changing the substitution position of the pyridine ring .

- Methods of Application : The synthesis involved 4-Di-p-tolylamino-benzaldehyde and (pyridin-2-yl)acetonitrile derivatives dissolved in acetonitrile, and a catalytic amount of piperidine was added into the solution .

- Results or Outcomes : The absorption and fluorescence emission peak showed a bathochromic shift when the linking position of the pyridine ring changed from the meta to the ortho and para position . The results indicate that delicate molecular modulation of AIE molecules could endow them with improved photophysical properties, making them potential candidates for organic photoelectronic devices .

4. Small Molecule Semiconductor Building Blocks

- Summary of Application : 4-Di-p-tolylamino-benzaldehyde is used as a building block in the synthesis of small molecule semiconductors .

- Results or Outcomes : The synthesized semiconductors can be used in various applications, including electronic devices .

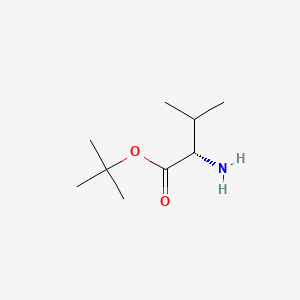

5. Thermally Activated Delayed Fluorescence Using Polymer Nanoparticles

- Summary of Application : This research involves the use of thermally activated delayed fluorescence (TADF) materials for bioimaging probes, fluorescent sensors, and phototheranostics . The development of these applications has been restricted by the poor compatibility of most TADF materials with aqueous conditions . This problem can be addressed by encapsulating TADF dyes into nanoparticles that form stable aqueous suspensions .

- Methods of Application : Polymers containing the BFC acceptor coupled with 4-(di-p-tolylamino)benzaldehyde (DtaB) donors were dissolved in THF with amphiphilic PSMA and formed into Pdots by rapid injection into water .

- Results or Outcomes : The encapsulation of TADF emitters into semiconducting polymer dots (Pdots), aggregated organic dots (a-Odots) and glassy organic dots (g-Odots) results in nanoparticles with tunable sizes, surface chemistries, and optoelectronic properties . These nanomaterials are particularly well-suited for bioimaging applications .

6. Synthesis of Organic Chemicals, Catalyst for Chemical Reactions, and Intermediate for Pharmaceutical and Agrochemical Products

- . It can synthesize organic chemicals, act as a catalyst for chemical reactions, and serve as an intermediate for pharmaceutical and agrochemical products .

- Results or Outcomes : The ability to store 4-Di-p-tolylamino-benzaldehyde at room temperature makes it much easier to use and handle than other solid chemical substances .

Safety And Hazards

Propiedades

IUPAC Name |

4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGLXUJEPIVZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068432 | |

| Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Di-p-tolylamino-benzaldehyde | |

CAS RN |

42906-19-4 | |

| Record name | 4-[Bis(4-methylphenyl)amino]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42906-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(bis(4-methylphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042906194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-[bis(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[bis(p-tolyl)amino]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1581154.png)

![2-[(4-Methylphenyl)sulfanyl]acetic acid](/img/structure/B1581168.png)